(4-Methoxypyrimidin-5-yl)methanol
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Overview
Description
(4-Methoxypyrimidin-5-yl)methanol is an organic compound with the molecular formula C6H8N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by a methanol group attached to the 5-position of a 4-methoxypyrimidine ring. It is typically found as a white to yellow solid and is used in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxypyrimidin-5-yl)methanol can be achieved through several methods. One common approach involves the reaction of 4-methoxypyrimidine with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the methanol group at the 5-position of the pyrimidine ring . The reaction is typically carried out at room temperature and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxypyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The methanol group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Methoxypyrimidine-5-carboxylic acid or 4-methoxypyrimidine-5-carbaldehyde.
Reduction: 4-Methoxypyrimidin-5-ylmethanol or 4-methoxypyrimidin-5-ylamine.
Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.
Scientific Research Applications
(4-Methoxypyrimidin-5-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Methoxypyrimidin-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methanol group can form hydrogen bonds with active site residues, influencing the compound’s binding affinity and activity. The pyrimidine ring can participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
Pyrimidin-4-yl-methanol: Similar structure but with the methanol group at the 4-position.
4-Methoxypyrimidine: Lacks the methanol group.
5-Methylpyrimidine: Contains a methyl group instead of a methanol group at the 5-position.
Uniqueness
(4-Methoxypyrimidin-5-yl)methanol is unique due to the presence of both a methanol group and a methoxy group on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
(4-methoxypyrimidin-5-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-6-5(3-9)2-7-4-8-6/h2,4,9H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVNEMOKQLNYOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC=C1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1591828-27-1 |
Source
|
Record name | (4-METHOXYPYRIMIDIN-5-YL)METHANOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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